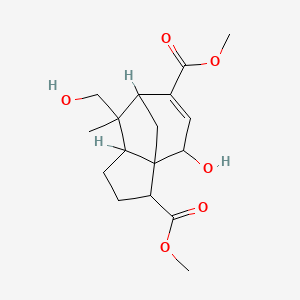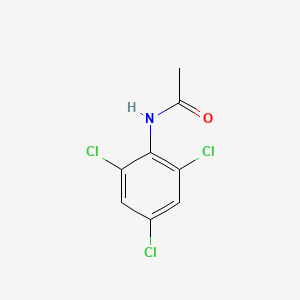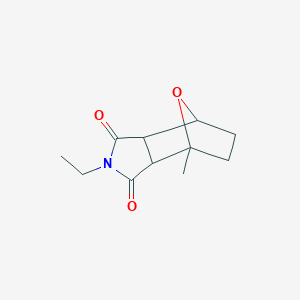
isopropyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with an isopropyl group, a methylphenyl group, and an acetate ester. The compound’s structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the pyridazinone derivative with isopropyl acetate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, alcohols, and bases
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various ester derivatives
Wissenschaftliche Forschungsanwendungen
Isopropyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of isopropyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isopropyl benzoate
- Isopropyl butyrate
- Isopropyl acetate
Comparison
Compared to similar compounds, isopropyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate is unique due to its pyridazinone ring structure and specific substituents. This uniqueness imparts distinct chemical properties and biological activities, making it valuable in specialized applications. For instance, the presence of the pyridazinone ring can enhance the compound’s stability and reactivity compared to simpler esters like isopropyl acetate.
Eigenschaften
CAS-Nummer |
853330-63-9 |
|---|---|
Molekularformel |
C16H18N2O3 |
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
propan-2-yl 2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetate |
InChI |
InChI=1S/C16H18N2O3/c1-11(2)21-16(20)10-18-15(19)9-8-14(17-18)13-6-4-12(3)5-7-13/h4-9,11H,10H2,1-3H3 |
InChI-Schlüssel |
CQKDVNAFFYHFCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11955017.png)
![Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate](/img/structure/B11955024.png)






